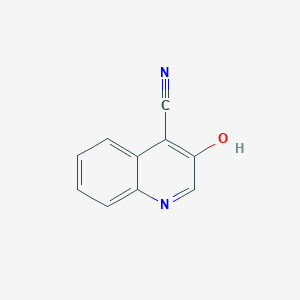

3-Hydroxyquinoline-4-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxyquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13/h1-4,6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVZROBIXCHBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Hydroxyquinoline 4 Carbonitrile

Established Synthetic Routes

The construction of the 3-Hydroxyquinoline-4-carbonitrile framework can be approached through several established synthetic routes. These methods include the functionalization of a preformed quinoline (B57606) ring, as well as de novo syntheses involving cyclization reactions to build the heterocyclic system. Each pathway offers distinct advantages and relies on specific precursors and reaction conditions.

Reaction of 3-Hydroxyquinoline (B51751) with Carbonitrile Sources

Direct introduction of a carbonitrile group at the C4 position of a pre-existing 3-hydroxyquinoline ring is a conceptually straightforward approach. However, direct C-H cyanation of quinolines, particularly at the electron-deficient C4 position, is not a commonly reported transformation and typically requires activation of the target position.

A plausible, albeit multi-step, pathway would involve the conversion of 3-hydroxyquinoline into a derivative with a suitable leaving group at the 4-position, such as a halogen. For instance, 4-chloro-3-hydroxyquinoline could be subjected to a nucleophilic aromatic substitution reaction using a cyanide salt, such as copper(I) cyanide in a Rosenmund-von Braun reaction. This reaction often requires high temperatures and polar aprotic solvents like DMF or NMP.

Another potential route involves the Sandmeyer reaction, starting from 4-amino-3-hydroxyquinoline. Diazotization of the amino group with nitrous acid would form a diazonium salt, which can then be treated with a copper(I) cyanide solution to introduce the carbonitrile functionality.

Table 1: Hypothetical Reaction Parameters for Cyanation of a 3-Hydroxyquinoline Derivative This table presents a conceptual pathway as direct cyanation is not standard.

| Starting Material | Key Reagents/Catalysts | Conditions | Intermediate/Product |

|---|---|---|---|

| 4-Chloro-3-hydroxyquinoline | Copper(I) cyanide (CuCN) | High temperature (150-200 °C), DMF or NMP solvent | This compound |

| 4-Amino-3-hydroxyquinoline | 1. NaNO₂, aq. HCl (0-5 °C) 2. CuCN, KCN | Diazotization followed by Sandmeyer reaction | This compound |

Derivatization from Quinoline-4-carboxylic Acid Precursors

A more established and reliable method involves the chemical modification of a functional group already at the 4-position. The conversion of a carboxylic acid to a nitrile is a standard multi-step transformation in organic synthesis. This pathway begins with the synthesis of 3-hydroxyquinoline-4-carboxylic acid, a known compound. researchgate.netnih.gov

The synthesis of the precursor, 3-hydroxyquinoline-4-carboxylic acid, can be achieved through methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with an α-methylene ketone. shubhamspecialty.com Specifically, reacting isatin with a haloacetone in the presence of a base can yield the desired precursor. google.com

Once the carboxylic acid is obtained, the transformation to the nitrile proceeds in two primary steps:

Amidation: The carboxylic acid is first converted to the corresponding primary amide, 3-hydroxyquinoline-4-carboxamide. This is typically achieved by activating the carboxylic acid, for instance by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849).

Dehydration: The resulting carboxamide is then dehydrated to yield the target nitrile. This step is commonly carried out using strong dehydrating agents such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent at elevated temperatures.

Table 2: Reaction Pathway via Carboxylic Acid Derivatization

| Step | Starting Material | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|

| 1. Amidation | 3-Hydroxyquinoline-4-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Concentrated NH₄OH | Step 1: Reflux in inert solvent. Step 2: 0 °C to room temp. | 3-Hydroxyquinoline-4-carboxamide |

| 2. Dehydration | 3-Hydroxyquinoline-4-carboxamide | POCl₃ or TFAA | Reflux in a solvent like pyridine or dioxane | This compound |

Gould-Jacobs Cyclization and Modifications

The Gould-Jacobs reaction is a classic method for synthesizing the quinoline core, typically affording 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com The process involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by a thermal cyclization. ablelab.eu The initial product is an ethyl 4-hydroxyquinoline-3-carboxylate. wikipedia.org

Direct synthesis of this compound via this route is not conventional, as the standard reaction establishes a carboxylate group at the C3 position and a hydroxyl group at C4. To adapt this method for the target molecule, significant modifications to the starting materials would be necessary. One hypothetical approach would involve using a malonic acid derivative that already contains the latent functionalities, such as an (alkoxymethylene)malononitrile derivative in place of the usual diethyl ethoxymethylenemalonate. The aniline precursor would need to be chosen to facilitate the introduction of the 3-hydroxy group, which is not a natural outcome of this reaction.

A more plausible strategy would be to use the Gould-Jacobs reaction to form a 4-hydroxyquinoline-3-carboxylate intermediate, which would then undergo a series of functional group interconversions to arrive at the final product. This would be a lengthy, multi-step process. Microwave-assisted modifications of the Gould-Jacobs reaction have been shown to reduce reaction times and improve yields for substituted quinolines. asianpubs.orgresearchgate.net

Table 3: General Gould-Jacobs Reaction Scheme

| Starting Materials | Reagents/Catalysts | Conditions | Typical Product |

|---|---|---|---|

| Aniline | Diethyl ethoxymethylenemalonate | 1. Condensation (e.g., reflux in ethanol) 2. Thermal cyclization (e.g., 250 °C in Dowtherm A) | Ethyl 4-hydroxyquinoline-3-carboxylate |

Conrad-Limpach Synthesis and Modern Adaptations

The Conrad-Limpach synthesis is another foundational method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgjptcp.com The reaction involves the condensation of an aniline with a β-ketoester. synarchive.com The reaction conditions, particularly temperature, dictate the outcome. At lower temperatures, condensation occurs at the keto group, leading to a β-arylaminoacrylate, which upon thermal cyclization (typically >220 °C) yields the 4-hydroxyquinoline (Conrad-Limpach product). wikipedia.orgwikipedia.org

To directly synthesize this compound using this methodology, the β-ketoester would need to be replaced with a substrate that contains the requisite functionalities. A potential starting material could be an α-hydroxy-β-ketonitrile (e.g., 2-cyano-3-hydroxy-3-oxopropanoate). The reaction of such a specialized substrate with an aniline under thermal conditions could theoretically cyclize to form the desired product. However, the stability and accessibility of such starting materials pose significant challenges.

Modern adaptations of this reaction focus on improving yields and reaction conditions, often through the use of different solvents or catalysts, but the core components remain the same. nih.govnih.gov Therefore, like the Gould-Jacobs reaction, the Conrad-Limpach synthesis is not a direct route to the target molecule but could be used to generate a quinoline scaffold for subsequent functionalization.

Table 4: General Conrad-Limpach Reaction Scheme

| Starting Materials | Reagents/Catalysts | Conditions | Typical Product |

|---|---|---|---|

| Aniline | β-ketoester (e.g., Ethyl acetoacetate) | 1. Condensation (~140 °C) 2. Thermal cyclization (~250 °C in mineral oil) | 4-Hydroxy-2-methylquinoline |

Friedländer Annulation and Related Methods

The Friedländer synthesis is one of the most versatile and direct methods for preparing substituted quinolines. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone, ester, or nitrile). wikipedia.org This method is highly adaptable for the synthesis of this compound.

A viable pathway involves the reaction of a 2-aminobenzophenone derivative with a 2-cyanoacetamide. Specifically, the condensation of a 2-amino-α-hydroxyacetophenone with malononitrile (B47326) or cyanoacetic ester under base or acid catalysis would build the desired ring system. A more common variant involves the reaction of a 2-aminobenzophenone with 2-cyanoacetamide. The reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization and dehydration to furnish the quinoline ring. The use of a base like piperidine (B6355638) or potassium hydroxide (B78521) in a solvent such as ethanol (B145695) or dioxane at reflux is typical.

This approach allows for the direct installation of the hydroxyl group at C3 (from the α-hydroxy ketone or a related precursor) and the carbonitrile at C4 (from the cyanoacetamide component).

Table 5: Plausible Friedländer Annulation Pathway

| Aryl Precursor | Methylene (B1212753) Component | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|---|

| 2-Aminobenzophenone | 2-Cyano-N,N-dimethylacetamide | Potassium tert-butoxide | Reflux in THF or Dioxane | 3-Hydroxy-2-phenylquinoline-4-carbonitrile |

| 2-Amino-α-hydroxyacetophenone | Malononitrile | Piperidine or L-proline | Reflux in Ethanol | This compound |

Snieckus Reaction

The Snieckus reaction, or Directed ortho Metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It is not a quinoline synthesis in itself, but rather a crucial method for preparing the highly substituted precursors required for quinoline-forming cyclizations. mdpi.comresearchgate.net The reaction utilizes a Directed Metalation Group (DMG) on an aromatic ring to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. wikipedia.orgicho.edu.pl The resulting aryllithium intermediate can then be trapped with various electrophiles. organic-chemistry.org

In the context of synthesizing this compound, the Snieckus reaction could be employed to build a complex 2-aminobenzophenone precursor for a subsequent Friedländer annulation. For example, one could start with a protected aniline, such as an N-pivaloyl or N-Boc derivative, where the amide acts as a DMG. Ortho-lithiation followed by reaction with a benzoyl chloride derivative would install the benzoyl group. Further functionalization of the aromatic ring could be achieved before deprotection and cyclization.

Alternatively, DoM can be used to functionalize a pre-existing quinoline ring, provided a suitable DMG is present on the molecule. This strategic application allows for the precise installation of substituents that are difficult to introduce via standard electrophilic substitution reactions.

Table 6: Strategic Application of the Snieckus Reaction

| Substrate | DMG | Reagents | Application |

|---|---|---|---|

| N-Pivaloylaniline | -NHPiv | 1. s-BuLi, TMEDA 2. Substituted Benzaldehyde | Synthesis of a 2-aminobenzhydrol precursor, which can be oxidized to the 2-aminobenzophenone needed for Friedländer synthesis. |

| O-Aryl Carbamate | -OCONEt₂ | 1. s-BuLi, TMEDA 2. Electrophile (e.g., I₂) | Introduction of functional groups ortho to a hydroxyl group to create a substituted aniline precursor. |

Camps Reaction

The Camps reaction provides a classical approach to the synthesis of hydroxyquinolines. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base, typically a hydroxide ion. For the specific synthesis of this compound, the requisite starting material would be N-(2-acetylphenyl)-2-cyanoacetamide.

The proposed reaction mechanism commences with the deprotonation of the active methylene group in N-(2-acetylphenyl)-2-cyanoacetamide by a base. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group, leading to a cyclic intermediate. Subsequent dehydration of this intermediate furnishes the final product, this compound. The reaction conditions, such as the choice of base and solvent, can influence the reaction's efficiency.

Table 1: Key Features of the Camps Reaction for this compound Synthesis

| Feature | Description |

| Reaction Type | Intramolecular Cyclization |

| Starting Material | N-(2-acetylphenyl)-2-cyanoacetamide |

| Key Reagent | Base (e.g., NaOH, KOH) |

| Product | This compound |

| Driving Force | Formation of a stable aromatic quinoline ring |

Novel and Green Synthesis Approaches

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. Several novel and green approaches have been applied to the synthesis of quinoline scaffolds, which can be adapted for the preparation of this compound.

Cascade Reactions for Quinoline Scaffolds

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules from simple starting materials in a single operation, thereby reducing waste and saving time and resources. Various quinoline scaffolds can be prepared through cascade reactions, such as the Gould-Jacob cyclization reaction. For instance, a one-pot synthesis of substituted quinolines can be achieved through a cascade of C-H activation, carbonylation, and cyclization of anilines and ketones.

Transition Metal-Free Catalyzed Methods

The use of transition metals in catalysis, while effective, can lead to concerns regarding cost, toxicity, and environmental impact. Consequently, transition-metal-free methods for quinoline synthesis have gained significant attention. These methods often utilize readily available and environmentally benign catalysts or reagents. For example, iodine-catalyzed reactions of methyl ketones, arylamines, and α-ketoesters can provide quinolines with good functional group compatibility.

Ultrasound Irradiation Reactions

Ultrasound-assisted organic synthesis has emerged as a green chemistry tool that can accelerate reaction rates, improve yields, and reduce reaction times. The application of ultrasound irradiation to the synthesis of quinoline derivatives has been shown to be effective. For example, the condensation reaction of isatin with ketones can be efficiently catalyzed by a basic ionic liquid under ultrasonic irradiation in an aqueous medium to produce quinolines. This method offers advantages such as milder reaction conditions and higher selectivity.

Water-Mediated Condensation Reactions

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Water-mediated organic reactions for the synthesis and functionalization of quinoline moieties have been reported. These transformations can be highly regioselective. The unique properties of water, such as its high heat capacity and potential for hydrogen bonding, can enhance reaction rates and selectivity.

Functional Group Interconversions and Derivatization

The 3-hydroxy and 4-carbonitrile groups on the quinoline ring of this compound offer opportunities for a variety of functional group interconversions and derivatization reactions, allowing for the synthesis of a diverse range of derivatives.

The 3-hydroxyl group can undergo several common transformations:

Alkylation/Etherification: Reaction with alkyl halides in the presence of a base can yield the corresponding 3-alkoxyquinoline-4-carbonitriles.

Acylation/Esterification: Treatment with acyl chlorides or acid anhydrides can produce 3-acyloxyquinoline-4-carbonitrile derivatives.

The 4-carbonitrile group is also amenable to various chemical modifications:

Hydrolysis: Acidic or basic hydrolysis of the nitrile group can convert it into a carboxylic acid, yielding 3-hydroxyquinoline-4-carboxylic acid. This transformation is a common and important reaction of nitriles.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4), providing 4-(aminomethyl)-3-hydroxyquinoline.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions to form various heterocyclic rings fused to the quinoline core.

Table 2: Examples of Functional Group Interconversions of this compound

| Functional Group | Reagents and Conditions | Product |

| 3-Hydroxyl | Alkyl halide, Base | 3-Alkoxyquinoline-4-carbonitrile |

| 3-Hydroxyl | Acyl chloride or Anhydride | 3-Acyloxyquinoline-4-carbonitrile |

| 4-Carbonitrile | H3O+ or OH-, heat | 3-Hydroxyquinoline-4-carboxylic acid |

| 4-Carbonitrile | 1. LiAlH4, 2. H2O | 4-(Aminomethyl)-3-hydroxyquinoline |

These derivatization strategies are crucial for exploring the structure-activity relationships of quinoline-based compounds in various applications.

Electrophilic Aromatic Substitution (SEAr) at C4

A series of 3-hydroxyquinoline derivatives can be subjected to various electrophilic aromatic substitution reactions to introduce functional groups at the C4 position. These reactions provide a direct and straightforward route to C4-functionalized 3-hydroxyquinolines researchgate.net.

The bromination of 3-hydroxyquinolines at the C4 position can be achieved using molecular bromine. The reaction proceeds efficiently, yielding 4-bromo-3-hydroxyquinoline derivatives. For instance, the bromination of 2-(4-chlorophenyl)-3-hydroxyquinoline using bromine in a mixture of hydrobromic acid and dimethylformamide (DMF) at room temperature results in the corresponding 4-bromo derivative in high yield researchgate.net.

Table 1: Bromination of 3-Hydroxyquinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

This table is interactive. Click on the headers to sort.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds ijpcbs.comorganic-chemistry.orgchemistrysteps.com. This reaction, when applied to 3-hydroxyquinolines, introduces a formyl group at the C4 position. The reaction typically involves heating the substrate with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) researchgate.netresearchgate.netchemijournal.com. The resulting 3-hydroxyquinoline-4-carbaldehyde is a valuable intermediate for further synthetic transformations researchgate.net.

Table 2: Vilsmeier-Haack Formylation of 3-Hydroxyquinoline

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

This table is interactive. Click on the headers to sort.

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine hakon-art.comnih.gov. For 3-hydroxyquinolines, the active hydrogen at C4 participates in this aminoalkylation reaction to yield Mannich bases researchgate.net. The reaction of 2-(4-methylphenyl)quinolin-3-ol with formaldehyde (B43269) and piperidine provides the corresponding 4-((piperidin-1-yl)methyl) derivative researchgate.net. This method is a versatile tool for introducing aminoalkyl groups onto the quinoline core nih.govresearchgate.net.

Table 3: Mannich Reaction of 3-Hydroxyquinoline

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

This table is interactive. Click on the headers to sort.

Azo coupling occurs when 3-hydroxyquinolines react with aryldiazonium salts, leading to the formation of azo dyes. The electrophilic diazonium ion attacks the C4 position to yield 4-(aryl-diazenyl)-3-hydroxyquinoline derivatives researchgate.net. This reaction is a common method for synthesizing azo compounds from various aromatic precursors researchgate.netglobalresearchonline.net. The reaction of 2-(4-chlorophenyl)quinolin-3-ol with a diazonium salt in the presence of sodium acetate and ethanol is a representative example researchgate.net.

Table 4: Coupling of 3-Hydroxyquinoline with Diazonium Salt

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

This table is interactive. Click on the headers to sort.

Acylation of 3-hydroxyquinolines can be performed under Friedel-Crafts conditions. This reaction introduces an acyl group at the C4 position. For example, reacting a 3-hydroxyquinoline derivative with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) results in the corresponding 4-acetyl-3-hydroxyquinoline researchgate.net.

Table 5: Acylation of 3-Hydroxyquinoline

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

This table is interactive. Click on the headers to sort.

Ring Opening/Closure Reactions for Fused Heterocycles

The synthesis of fused heterocyclic systems containing a quinoline moiety often involves cyclization reactions. For instance, derivatives of pyrano[3,2-h]quinoline-3-carbonitrile can be prepared through the interaction of 8-hydroxyquinolines with α-cyanocinnamonitriles mdpi.com. This type of reaction demonstrates a pathway where a hydroxyquinoline can be used as a building block for more complex, fused structures that incorporate a carbonitrile group. While this example starts with an 8-hydroxyquinoline (B1678124), similar strategies could potentially be applied to 3-hydroxyquinoline derivatives to construct fused pyran rings, leveraging the reactivity of the hydroxyl group and an adjacent position for cyclization mdpi.com. Such reactions, often proceeding through mechanisms like the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC), are powerful tools in heterocyclic synthesis iust.ac.ir.

Formation of Pyrano[2,3-c]quinolin-3-one Derivatives

The synthesis of pyranoquinolines represents a significant area of research, yielding compounds with diverse biological activities. While the specific synthesis of the pyrano[2,3-c]quinoline isomeric system directly from this compound is not extensively documented in the reviewed literature, the closely related pyrano[3,2-c]quinoline scaffold is well-established and synthesized from analogous 4-hydroxyquinoline precursors. The methodologies employed for the [3,2-c] isomer provide insight into the potential strategies that could be adapted for the [2,3-c] system.

One of the most common methods for constructing the pyrano[3,2-c]quinoline core is through a one-pot, three-component reaction. This typically involves the condensation of a 4-hydroxyquinolin-2(1H)-one derivative, an aldehyde, and an active methylene compound such as malononitrile. researchgate.net For example, the reaction between 4-hydroxyquinolines, various aldehydes, and malononitrile, often catalyzed by a base like piperidine or triethylamine, affords 2-amino-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives in high yields. researchgate.net

Another prominent strategy involves the acid-catalyzed tandem reaction of a 4-hydroxyquinolin-2(1H)-one with propargylic alcohols. This reaction can proceed through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to furnish the pyrano[3,2-c]quinolone skeleton. nih.gov The choice of catalyst and reaction conditions can influence the reaction pathway and yield.

The table below summarizes representative conditions for the synthesis of the related pyrano[3,2-c]quinoline derivatives.

Table 1: Synthesis of Pyrano[3,2-c]quinoline Derivatives

| Starting Materials | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Hydroxyquinoline, Aryl aldehyde, Malononitrile | Piperidine, Reflux | 2-Amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | High |

| 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohol | Yb(OTf)₃, 1,2-DCE, 84°C | 6-Methyl-2,2,4-triphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | 70 |

| 4-Hydroxy-1-methylquinolin-2(1H)-one, Aromatic aldehyde, Meldrum's acid | L-proline, Ethanol, 80°C | 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione | High |

Preparation of 3-Heteroaryl-4-hydroxyquinolines

A versatile strategy for synthesizing 3-heteroaryl-4-hydroxyquinolines involves the ring-opening and subsequent recyclization of fused pyrano[3,2-c]quinoline precursors. This method leverages the reactivity of the pyran ring, which can be opened by nucleophiles, leading to an intermediate that undergoes intramolecular cyclization to form a new heterocyclic ring at the 3-position of the quinoline core.

This approach has been successfully employed to introduce a variety of heteroaromatic systems. For example, the reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with carbon nucleophiles like cyanoacetamide or 1H-benzimidazol-2-ylacetonitrile results in the formation of pyridine and pyrido[1,2-a]benzimidazole derivatives, respectively. nih.gov The reaction proceeds in refluxing butanol with a catalytic amount of triethylamine (TEA). nih.gov

Similarly, nitrogen nucleophiles can be used to generate different heterocycles. The treatment of the same pyrano[3,2-c]quinoline precursor with aminopyrazole derivatives furnishes pyrazolo[3,4-b]pyridine derivatives. nih.gov These reactions highlight a powerful pathway for converting a relatively simple fused system into a diverse library of complex, heteroaryl-substituted quinolines.

Table 2: Synthesis of 3-Heteroaryl-4-hydroxyquinolines via Pyranoquinoline Ring-Opening

| Pyranoquinoline Precursor | Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | Cyanoacetamide | Butanol, TEA, Reflux | 4-Hydroxy-6-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | 76 |

| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 1H-Benzimidazol-2-ylacetonitrile | Butanol, TEA, Reflux | 3-Hydroxy-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-nitropyrido[1,2-a]benzimidazole-4-carbonitrile | 73 |

| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 5-Amino-3-methyl-1H-pyrazole | Butanol, TEA, Reflux | 4-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3,6-dimethyl-2-nitro-1H-pyrazolo[3,4-b]pyridine | 70 |

Glycoconjugate Synthesis

Glycoconjugation, the covalent attachment of sugar moieties to other molecules, is a widely used strategy in medicinal chemistry to improve the pharmacokinetic properties of a compound, such as water solubility and target specificity. benthamdirect.com For quinoline derivatives, this approach is being explored to enhance bioavailability and potentially target glucose transporters (GLUTs), which are often overexpressed in cancer cells. mdpi.comnih.gov

A predominant method for creating quinoline glycoconjugates is the copper(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction forms a stable 1,2,3-triazole ring that links the sugar unit to the quinoline scaffold. The synthesis involves preparing two key intermediates: a quinoline derivative functionalized with either a terminal alkyne or an azide group, and a sugar derivative bearing the complementary functionality (azide or alkyne, respectively). mdpi.com

For instance, an 8-hydroxyquinoline can be functionalized at the hydroxyl group with propargyl bromide to introduce an alkyne, or with an azidoalkyl halide to introduce an azide. mdpi.com The sugar moiety is similarly functionalized, often at the anomeric (C-1) or C-6 position. The two components are then joined using a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to yield the final glycoconjugate. nih.gov This strategy offers a modular and highly efficient route to a wide array of quinoline glycoconjugates. benthamdirect.com

Quinoline-Heterocyclic Conjugation Strategies

The development of molecules where a quinoline core is linked to other heterocyclic systems is a major focus in the design of new therapeutic agents. These hybrid molecules can exhibit synergistic effects or novel mechanisms of action by combining the pharmacophores of both heterocyclic units.

As detailed in section 2.3.5, one powerful strategy is the ring-opening of a fused pyrano[3,2-c]quinoline with a heterocyclic nucleophile to generate a new, directly substituted 3-heteroaryl-4-hydroxyquinoline. This creates a direct C-C or C-N bond between the quinoline and the new heterocycle.

Spectroscopic and Advanced Characterization Techniques in Research of 3 Hydroxyquinoline 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides information on the chemical environment, connectivity, and dynamics of nuclei such as ¹H (proton) and ¹³C.

¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the structure of 3-hydroxyquinoline-4-carbonitrile. In the ¹H NMR spectrum, the protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts. The acidic proton (O-H or N-H, depending on the tautomer) is typically observed as a broad signal at a downfield chemical shift, often in the 10–12 ppm region for similar structures, due to deshielding and hydrogen bonding. libretexts.org Protons on the aromatic rings appear in the aromatic region of the spectrum. nih.gov

The ¹³C NMR spectrum is equally informative. The carbon atom of the nitrile group (C≡N) typically absorbs in the 115–120 ppm range. libretexts.org The carbonyl carbon (C=O) of the predominant 4-oxo tautomer is significantly deshielded and appears further downfield. nih.gov The remaining carbons of the quinoline core resonate at shifts characteristic of their electronic environments.

Table 1: Representative NMR Data for 4-Oxo-1,4-dihydroquinoline-3-carbonitrile Note: Specific peak assignments can vary based on the solvent and experimental conditions.

| Nucleus | Typical Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 10.0 - 12.0 | N-H proton (broad singlet) libretexts.org |

| ¹H | 7.0 - 8.5 | Aromatic protons on the quinoline ring nih.gov |

| ¹³C | 115 - 120 | Nitrile carbon (-C≡N) libretexts.org |

| ¹³C | 160 - 180 | Carbonyl carbon (-C=O) libretexts.org |

DOSY NMR

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nih.gov

The most prominent and diagnostic peak is the stretching vibration of the nitrile group (C≡N), which appears in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹. spectroscopyonline.com For the 4-oxo tautomer, a strong absorption band corresponding to the carbonyl group (C=O) stretch is observed around 1715 cm⁻¹. libretexts.org A broad band in the 3500-3200 cm⁻¹ region is indicative of the O-H or N-H stretching vibration, often broadened due to hydrogen bonding. vscht.cz

Table 2: Key IR Absorption Bands for 4-Oxo-1,4-dihydroquinoline-3-carbonitrile

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| ~3500 - 3200 (broad) | N-H / O-H | Stretching vscht.cz |

| ~2250 | -C≡N (Nitrile) | Stretching nih.govspectroscopyonline.com |

| ~1715 | >C=O (Ketone) | Stretching libretexts.org |

Mass Spectrometry (MS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₆N₂O, corresponding to a molecular weight of approximately 170.17 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 170.

Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules. It is often coupled with liquid chromatography (LC) to separate components of a mixture before they enter the mass spectrometer. nih.gov An LC-ESI-MS/MS method would be highly suitable for the sensitive and specific quantification of this compound in complex matrices. nih.gov In such a method, the compound would first be separated on an LC column, then ionized (typically forming [M+H]⁺ or [M-H]⁻ ions) in the ESI source, and finally detected by the mass spectrometer. Tandem MS (MS/MS) could be used for further structural confirmation by fragmenting the molecular ion and analyzing the resulting daughter ions. vu.edu.au

Elemental Analysis (EA)

Elemental analysis (EA) determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized substance. For this compound (C₁₀H₆N₂O), the theoretical elemental composition can be calculated and compared with experimental values to confirm its purity and identity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 70.58% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.55% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.47% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.40% |

| Total | | | | 170.171 | 100.00% |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound. This technique is particularly useful for studying molecules containing conjugated systems, such as the quinoline ring in this compound. researchgate.net The UV-Vis spectrum provides information about the electronic transitions between molecular orbitals. The spectrum for this compound is expected to show distinct absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic ring system. nih.gov The exact positions and intensities of these bands are sensitive to the solvent and the specific tautomeric form present.

X-ray Diffraction Studies (Single-Crystal X-ray Diffraction)

While SCXRD would provide an unambiguous structural determination of this compound and clarify the dominant tautomer in the solid state, specific crystallographic data for this compound were not available in the reviewed literature. However, the technique has been successfully applied to numerous related quinoline derivatives, demonstrating its power in elucidating complex three-dimensional structures and intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.netnih.gov

Computational and Theoretical Investigations of 3 Hydroxyquinoline 4 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of quinoline (B57606) derivatives. While specific studies focusing exclusively on 3-hydroxyquinoline-4-carbonitrile are limited, research on the closely related compound, 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, provides valuable analogous data. These calculations are typically performed using hybrid functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. chemmethod.com

Geometry Optimization

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For quinoline derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) or M06-2X/6-311+G(d,p) level of theory, are used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. chemmethod.comresearchgate.netresearchgate.net The accuracy of this optimized geometry is often validated by comparing calculated spectroscopic data, such as NMR chemical shifts, with experimental values. A good correlation between the theoretical and experimental data confirms that the optimized structure is a reliable representation of the molecule. researchgate.netresearchgate.net This foundational step is essential for the accuracy of all subsequent computational predictions.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative understanding of a molecule's stability and reactivity. For a derivative, 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, these descriptors have been calculated using DFT. chemmethod.com Key descriptors include the energy gap (Eg), ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). chemmethod.com A larger HOMO-LUMO energy gap generally signifies higher kinetic stability and lower chemical reactivity. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (IP) | 6.25 |

| Electron Affinity (EA) | 2.12 |

| Energy Gap (Eg) | 4.13 |

| Electronegativity (χ) | 4.18 |

| Chemical Hardness (η) | 2.06 |

| Electrophilicity Index (ω) | 4.26 |

Note: Data presented is for 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a representative analogue. chemmethod.com

Enthalpies of Formation and Thermodynamic Stabilities

The thermodynamic properties of quinoline derivatives, such as the standard enthalpy of formation (ΔfH°), entropy, and heat capacity, can be computed using DFT calculations. chemmethod.com These calculations help in assessing the relative stability of different isomers or conformations of a molecule. For instance, in the study of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, DFT was used to investigate the thermodynamics of its hydrolysis products. researchgate.net The analysis of Gibbs free energy (ΔG) and enthalpy (ΔH) helps to predict the spontaneity and energetic favorability of reactions involving the quinoline scaffold. chemmethod.com

Adiabatic Ionization Energies and Electron Affinities

Adiabatic ionization energies (AIE) and electron affinities (AEA) are fundamental electronic properties that can be precisely calculated using DFT. The AIE represents the energy required to remove an electron from the molecule in its ground state, while the AEA is the energy released when an electron is added. These values are critical for understanding the molecule's behavior in redox reactions and its potential for charge transfer interactions. For the related 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, the ionization potential and electron affinity were determined to be 6.25 eV and 2.12 eV, respectively, through DFT calculations. chemmethod.com

Molecular Docking Studies

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule to a specific protein target. For derivatives of this compound, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes, such as protein kinases. nih.gov These studies typically involve preparing the 3D structure of the target protein (often obtained from the Protein Data Bank) and the ligand, followed by a search algorithm to find the most favorable binding poses. The results are often scored based on the predicted binding energy, with more negative scores indicating a stronger interaction. For example, docking studies on related quinoline compounds have shown that the 4-oxo group and the aromatic rings often participate in key hydrogen bonding and hydrophobic interactions within the active site of the target protein.

Molecular Dynamics Simulations (MDS)

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. acs.orgresearchgate.net For quinoline derivatives, MD simulations are often employed to refine the results of molecular docking. By simulating the protein-ligand complex in a solvated environment for several nanoseconds, researchers can assess the stability of the predicted binding pose and the key intermolecular interactions. acs.org These simulations can reveal how the ligand and protein adapt to each other's presence and can help in calculating more accurate binding free energies. The protocol for such simulations typically involves system setup with an appropriate force field (e.g., AMBER), energy minimization, equilibration, and a production run, during which the trajectory of the system is recorded for analysis. acs.org

MM-GBSA Studies

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a popular method for estimating the free energy of binding of a ligand to a protein. nih.gov This computational technique combines the molecular mechanics energies with continuum solvation models to calculate the binding affinity. The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states.

The calculation involves several energy terms:

ΔE_MM: The difference in the molecular mechanics energy of the system in the gas phase. This includes contributions from bonded (bonds, angles, dihedrals), electrostatic, and van der Waals interactions. nih.gov

ΔG_solv: The difference in the solvation free energy. This term is further divided into polar and non-polar contributions. The polar part (ΔG_pol) is often calculated using the Generalized Born (GB) model, while the non-polar part (ΔG_np) is typically estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS: The contribution of conformational entropy changes upon ligand binding. Due to the high computational cost, this term is often omitted, leading to the calculation of relative binding free energies.

While specific MM-GBSA studies on this compound are not extensively documented in publicly available literature, this methodology is widely applied to quinoline derivatives to elucidate their binding modes and affinities to various targets. For instance, in studies of other quinoline-based inhibitors, MM-GBSA has been used to rescore docking poses and to identify key residues involved in the interaction, thereby guiding lead optimization. frontiersin.orgnih.gov The insights gained from such studies on analogous compounds can inform the potential application of MM-GBSA to understand the binding mechanism of this compound to its biological targets.

A hypothetical MM-GBSA study on this compound would involve molecular dynamics simulations of the compound in complex with its target protein. The resulting trajectory would then be analyzed to calculate the various energy components, providing an estimate of its binding affinity. These calculations would be invaluable for comparing its binding energy with that of other derivatives and for understanding the energetic contributions of different functional groups.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. georgiasouthern.edu These studies involve synthesizing and testing a series of related compounds to identify the key chemical features, or pharmacophores, that are responsible for their activity.

For quinoline derivatives, SAR studies have been instrumental in the development of various therapeutic agents. nih.gov While specific SAR data for this compound is limited, studies on closely related quinoline-4-carboxylic acid and quinoline-4-carbonitrile (B1295981) analogs provide valuable insights.

Another SAR study on quinoline carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase identified three critical regions for activity:

C2 Position: Requires bulky, hydrophobic substituents.

C4 Position: Shows a strict requirement for a carboxylic acid or its salt.

Benzo Portion: Appropriate substitutions on the benzo part of the quinoline ring are necessary. nih.gov

These findings suggest that for this compound, the hydroxyl group at the C3 position and the carbonitrile group at the C4 position are likely to be critical for its biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group is a polar moiety that can participate in various interactions. Modifications to these groups or to other positions on the quinoline ring would be expected to modulate the compound's activity, a hypothesis that can be systematically explored through SAR studies.

Table 1: Illustrative SAR data for a series of quinoline derivatives against a hypothetical target.

| Compound | R1 | R2 | IC50 (µM) |

| 1 | H | H | 10.5 |

| 2 | OH | H | 2.3 |

| 3 | OCH3 | H | 5.1 |

| 4 | H | CN | 7.8 |

| 5 | OH | CN | 1.2 |

| 6 | H | COOH | 9.4 |

| 7 | OH | COOH | 1.8 |

This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org QSAR models are expressed as equations that correlate molecular descriptors (numerical representations of chemical structure) with activity. slideshare.net

QSAR studies are broadly categorized into 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors that can be calculated from the 2D representation of a molecule, such as molecular weight, logP, and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D structures of the molecules and analyze the steric and electrostatic fields around them. nih.gov

Another 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents also yielded robust CoMFA and CoMSIA models. nih.gov These models were then used to predict the activity of newly designed compounds, demonstrating the predictive power of QSAR.

A QSAR model for this compound and its analogs would typically be developed through the following steps:

Data Set Selection: A series of analogs with their measured biological activities would be compiled.

Descriptor Calculation: A variety of 2D and/or 3D descriptors would be calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model correlating the descriptors with the activity.

Validation: The model would be rigorously validated using internal and external validation techniques to ensure its predictive ability.

Table 2: Example of Descriptors Used in QSAR Modeling of Quinoline Derivatives.

| Descriptor Type | Examples |

| Topological | Molecular Connectivity Indices, Wiener Index |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

| Steric | Molar Refractivity, van der Waals Volume |

| Hydrophobic | LogP, Polar Surface Area |

This table provides examples of descriptor types commonly used in QSAR studies.

The development of a robust QSAR model for this compound would be a valuable tool for predicting the activity of new derivatives, prioritizing compounds for synthesis, and gaining a deeper understanding of the structural requirements for its biological activity.

Pharmacological and Biological Research of 3 Hydroxyquinoline 4 Carbonitrile and Its Derivatives

Antimicrobial Research

The antimicrobial potential of 3-hydroxyquinoline-4-carbonitrile derivatives has been a subject of significant investigation. These compounds have been synthesized and evaluated for their ability to combat various pathogenic microorganisms, demonstrating a range of activities that underscore their potential as future therapeutic agents.

Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives has been tested against a spectrum of both Gram-positive and Gram-negative bacteria. These studies have revealed that structural modifications to the core molecule can significantly influence its antibacterial potency.

Derivatives of this compound have shown notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, a common and often drug-resistant pathogen. For instance, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were developed and tested for their antibacterial effects. One of the most promising compounds from this series, derivative 5k , which features a dichlorinated benzoyl fragment, exhibited potent and selective activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM. nih.gov This activity is attributed to the specific structural and physicochemical properties conferred by the substitutions. nih.gov

In another study, novel 8-hydroxyquinoline (B1678124) derivatives were synthesized and screened for their antibacterial activity. scienceopen.com The results indicated that these compounds were generally more active against Gram-positive than Gram-negative bacteria. scienceopen.com One particular derivative, compound 5 , which contains a chlorine atom on the benzene (B151609) ring, demonstrated significant activity against S. aureus with a MIC of 10⁻⁶ mg/mL. scienceopen.com Furthermore, 2-phenyl-quinoline-4-carboxylic acid derivatives have also been evaluated, with some compounds showing good activity against S. aureus. Specifically, compound 5a4 from this series displayed a MIC value of 64 μg/mL against S. aureus. mdpi.com

**Table 1: Antibacterial Activity of this compound Derivatives against *S. aureus***

| Compound/Derivative Class | Strain | MIC | Reference |

|---|---|---|---|

| 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile (5k ) | S. aureus ATCC 25923 | 10 μM | nih.gov |

| 8-hydroxyquinoline derivative (5 ) | S. aureus (ATCC29213) | 10⁻⁶ mg/mL | scienceopen.com |

| 2-phenyl-quinoline-4-carboxylic acid derivative (5a4 ) | S. aureus | 64 μg/mL | mdpi.com |

The activity of this compound derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been explored, though the efficacy can be more variable compared to Gram-positive strains. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial compounds.

Nevertheless, certain derivatives have shown promising results. For example, some 4-piperazinylquinoline compounds with a 1,3,5-triazine (B166579) hydrophobic side portion exhibited noteworthy MIC values in the range of 3–12 μM against E. coli and P. aeruginosa. nih.gov Additionally, a quinoline-3-carbonitrile derivative synthesized by Khan et al. demonstrated antibacterial potential against Gram-negative bacteria, with the highest activity observed against E. coli at a MIC of 4 μg/mL. nih.gov A diethyl phosphonate (B1237965) derivative also showed very potent activity against E. coli with a MIC of 0.125 μg/mL. nih.gov In a study on 8-hydroxyquinoline derivatives, one compound exhibited activity against E. coli with a MIC of 10⁻⁴ mg/mL. scienceopen.com Furthermore, some 2-phenyl-quinoline-4-carboxylic acid derivatives displayed moderate activity against E. coli, with compound 5a7 showing a MIC of 128 μg/mL. mdpi.com

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative Class | Strain | MIC | Reference |

|---|---|---|---|

| 4-piperazinylquinoline with 1,3,5-triazine side portion | E. coli | 3–12 μM | nih.gov |

| 4-piperazinylquinoline with 1,3,5-triazine side portion | P. aeruginosa | 3–12 μM | nih.gov |

| Quinoline-3-carbonitrile derivative (Khan et al.) | E. coli | 4 μg/mL | nih.gov |

| Diethyl phosphonate derivative | E. coli | 0.125 μg/mL | nih.gov |

| 8-hydroxyquinoline derivative | E. coli (ATCC35218) | 10⁻⁴ mg/mL | scienceopen.com |

| 2-phenyl-quinoline-4-carboxylic acid derivative (5a7 ) | E. coli | 128 μg/mL | mdpi.com |

One of the key mechanisms through which quinoline-based compounds exert their antibacterial effects is by targeting essential bacterial enzymes involved in DNA replication, such as DNA gyrase. DNA gyrase is a type II topoisomerase that is crucial for maintaining DNA topology and is a validated target for antibacterial drugs.

Research has shown that derivatives of this compound can act as potent inhibitors of DNA gyrase. For instance, a study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to the core compound, identified several potent inhibitors of the S. aureus DNA gyrase B (GyrB) subunit. univie.ac.at The initial hit compound, f1 , had an IC₅₀ value of 1.21 μM. univie.ac.at Through structural modifications, even more potent inhibitors were discovered, with compounds f4 and f14 exhibiting IC₅₀ values of 0.31 μM and 0.28 μM, respectively. univie.ac.at Another study on novel quinoline (B57606) derivatives reported a compound (14 ) with a significant inhibitory activity against E. coli DNA gyrase, with an IC₅₀ value of 3.39 μM. nih.gov Furthermore, in silico docking studies of a potent 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivative highlighted strong interactions with DNA gyrase B, suggesting this as a potential mode of action. nih.gov

Table 3: Inhibitory Activity of this compound Derivatives against DNA Gyrase

| Compound/Derivative Class | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1 ) | S. aureus Gyrase B | 1.21 μM | univie.ac.at |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4 ) | S. aureus Gyrase B | 0.31 μM | univie.ac.at |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14 ) | S. aureus Gyrase B | 0.28 μM | univie.ac.at |

| Quinoline derivative (14 ) | E. coli DNA gyrase | 3.39 μM | nih.gov |

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is another attractive target for antimicrobial agents as it plays a crucial role in the biosynthesis of the bacterial cell wall. nih.gov This enzyme catalyzes the formation of glucosamine-6-phosphate, a precursor for essential cell wall components like peptidoglycan and lipopolysaccharides. nih.gov While a range of natural and synthetic compounds have been identified as inhibitors of GlcN-6-P synthase, including glutamine analogues and various heterocyclic compounds, specific research directly linking this compound or its close derivatives to the inhibition of this enzyme is limited in the currently available literature. nih.govtandfonline.com The potential of quinoline derivatives to inhibit GlcN-6-P synthase has been explored through molecular docking studies for some heterocyclic compounds, suggesting it as a possible mechanism of action for their antimicrobial effects. nih.gov

The fatty acid synthesis (FAS) pathway in bacteria is another essential process that can be targeted by antimicrobial agents. Two key enzymes in this pathway are Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) and 3-Ketoacyl-Acyl Carrier Protein (ACP) Synthase (FabH).

In silico studies have suggested that quinazolin-4-one derivatives, which share a heterocyclic core with quinolines, could act as antagonists of Enoyl-ACP Reductase (InhA). researchgate.net However, direct experimental data on the inhibition of Enoyl ACP Reductase by this compound or its specific derivatives is not extensively documented in the reviewed literature. Similarly, while 3-ketoacyl-acyl carrier protein synthase III (FabH) is a known target for antibacterial agents, with various compounds being investigated for their inhibitory activity, there is a lack of specific studies demonstrating the direct inhibition of this enzyme by this compound or its close analogs. nih.govnih.govresearchgate.net

Overcoming Drug Resistance (e.g., MRSA)

The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antimicrobial agents. Research into quinoline derivatives has revealed promising candidates capable of circumventing existing resistance mechanisms.

One notable example involves an iron (III) complex of 8-hydroxyquinoline, Fe(8-hq)₃. This complex has demonstrated the ability to overcome high-level mupirocin (B1676865) resistance in MRSA. nih.gov When a mupirocin-resistant MRSA mutant was treated with Fe(8-hq)₃, the minimum inhibitory concentration (MIC) of the complex was identical to that against the wild-type strain, indicating a complete circumvention of the resistance mechanism. nih.govnih.gov Furthermore, Fe(8-hq)₃ shows a low likelihood of developing cross-resistance with conventional antibiotics like mupirocin or fusidate. nih.gov This dual-action mechanism, combining the metal-chelating properties of the hydroxyquinoline ligand with the bactericidal effects of iron, disrupts bacterial metal homeostasis and presents a potent strategy against resistant strains. nih.gov

Other studies have focused on synthesizing novel quinoline derivatives to combat MRSA. For instance, a series of levofloxacin-based derivatives showed potent anti-MRSA activity, with some compounds exhibiting MIC values as low as 1 µg/mL. unica.it Similarly, certain fluoroquinolone derivatives and other novel quinoline hybrids have been identified as potent inhibitors of MRSA, with MIC values of 2 µg/mL and 0.5 µg/mL, respectively. unica.it

Table 1: Anti-MRSA Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative/Compound | Target Strain(s) | Key Finding (MIC) | Source(s) |

|---|---|---|---|---|

| 8-Hydroxyquinoline Complex | Fe(8-hq)₃ | Mupirocin-resistant MRSA | Overcomes resistance, MIC unchanged vs. wildtype | nih.govnih.gov |

| Ciprofloxacin (B1669076) Derivative | Compound 1 | MRSA ATCC33591 | 8 µg/mL | unica.it |

| Quinolone-Triazole Hybrid | Compound 32 | MRSA | 0.5 µg/mL | unica.it |

| Fluoroquinolone Derivative | Compound 29 | MRSA 14-4, MRSA 14-5 | 2 µg/mL | unica.it |

| Levofloxacin-based Derivative | Compounds 25-28 | MRSA | 1 µg/mL | unica.it |

Synergistic Effects with Antibiotics

In addition to their standalone efficacy, quinoline derivatives have been investigated for their ability to work synergistically with existing antibiotics, potentially enhancing their effectiveness and combating resistance. The iron complex Fe(8-hq)₃ not only overcomes resistance but also exhibits a synergistic effect when combined with antibiotics such as ciprofloxacin and imipenem. nih.govnih.gov This synergy suggests that such complexes could be used in combination therapies to treat more severe MRSA infections, including skin and soft tissue infections (SSTIs). nih.govnih.gov The potential to combine these agents with both topical and systemic antibiotics opens new avenues for treating challenging bacterial infections. nih.gov

Antifungal Activity

Quinoline derivatives, particularly 8-hydroxyquinolines (8-HQ), are recognized for a wide spectrum of biological activities, including potent antifungal properties. researchgate.net The antifungal action of these compounds is often linked to their ability to chelate metal ions essential for fungal growth.

Research has explored various modifications of the quinoline scaffold to enhance antifungal efficacy. For example, conjugates of umbelliferone (B1683723) with 4-hydroxyquinoline (B1666331) and 8-hydroxyquinoline have been synthesized and tested against several phytopathogenic fungi. nih.gov These studies revealed that the position of the hydroxyl group significantly impacts activity, with 8-hydroxyquinoline derivatives being more active than their 4-hydroxy counterparts. nih.gov The length of the spacer chain connecting the two moieties also influences activity, with a four-carbon spacer providing better results than a two-carbon one, likely due to increased molecular flexibility. nih.gov

Other research has focused on 3-alkylquinazolin-4-one derivatives, which have shown good antifungal activity against various fungi, including Gibberella zeae, Fusarium oxysporum, and Valsa mali. mdpi.comnih.gov Specifically, compound 6-bromo-3-propylquinazolin-4-one (B7488161) (3h) was identified as having particularly good antifungal properties. mdpi.comnih.gov

Table 2: Antifungal Activity of Selected Quinoline and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Test Fungi | Key Finding | Source(s) |

|---|---|---|---|

| Umbelliferone-8-hydroxyquinoline conjugates | A. alternate, A. solani, B. cinerea, F. oxysporum | More active than 4-hydroxyquinoline analogues | nih.gov |

| Triazole-8-hydroxyquinoline derivatives | Candida species | Low activity (MIC: 31.25-1000 mg/mL) | nih.gov |

| 3-Alkylquinazolin-4-one derivatives | Gibberella zeae, Fusarium oxysporum, Valsa mali | Good activity, e.g., compound 3h | mdpi.comnih.gov |

| Tetrahydroquinoline (THQ) derivatives | P. aeruginosa | Inhibition of 27-40% at 75 µg/mL for halogenated THQs | researchgate.net |

Antimalarial Activity

The 4-aminoquinoline (B48711) core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. mdpi.comresearchgate.net However, widespread resistance in Plasmodium falciparum has driven research into new quinoline-based compounds that can circumvent these resistance mechanisms. mdpi.com Resistance is often linked to a mutation in the chloroquine resistance transporter (PfCRT) protein, which allows the drug to be expelled from the parasite's food vacuole. mdpi.com

Structural modifications to the 4-aminoquinoline chemotype have yielded analogues that remain active against chloroquine-resistant strains. mdpi.comnih.gov Studies suggest that shortening or lengthening the carbon side chain of chloroquine can produce compounds active against resistant parasites. nih.gov Furthermore, the introduction of bulky, lipophilic groups can be an essential structural requirement for activity. nih.gov

Beyond 4-aminoquinolines, other quinoline derivatives have shown promise. Quinoxaline (B1680401) 1,4-dioxide derivatives, which are structurally related, have demonstrated superior antimalarial activity compared to their reduced quinoxaline analogues. uniroma1.it Another class, quinoline-4-carboxamides, was found to act via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite. nih.gov

Table 3: Antimalarial Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Parasite Strain(s) | Mechanism/Key Finding | Source(s) |

|---|---|---|---|

| 4-Aminoquinoline analogues | Chloroquine-resistant P. falciparum | Circumvent resistance via structural modification | mdpi.comnih.gov |

| Quinoxaline 1,4-dioxide derivatives | P. falciparum | Superior activity to reduced analogues | uniroma1.it |

| Quinoline-4-carboxamides | P. falciparum (3D7) | Inhibition of PfEF2, low nanomolar EC₅₀ | nih.gov |

| 1,2,3-Triazol-1-yl quinoline derivatives | P. falciparum W2 CQR clone | IC₅₀ = 1.4 µM for most active compound | nih.gov |

Antiviral Activity (e.g., Anti-HIV, Anti-H5N1)

The quinoline scaffold is a versatile platform for the development of antiviral agents, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and avian influenza (H5N1). researchgate.netnih.gov

Anti-HIV Activity A significant focus of anti-HIV research involving quinolines has been the inhibition of HIV-1 integrase, an essential viral enzyme. nih.govnih.gov Elvitegravir, a quinolone derivative, is a potent HIV integrase inhibitor. researchgate.net Following this lead, numerous quinoline derivatives have been designed and synthesized. A class of 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives showed moderate inhibitory activity against HIV-1, with the most potent compounds achieving 28-32% inhibition at a concentration of 100 μM without significant cytotoxicity. mdpi.com Docking studies suggest these compounds chelate the Mg²⁺ ion in the enzyme's active site. mdpi.com Similarly, N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were designed as integrase inhibitors, though they showed no significant activity at the tested concentrations, docking analyses indicated they bind in the active site, suggesting they are a viable template for further optimization. nih.gov

Other mechanisms of action have also been explored. Quinolinonyl derivatives have been developed as dual inhibitors of the HIV-1 reverse transcriptase's ribonuclease H (RNase H) and polymerase functions. unica.it Additionally, certain 2-aryl quinolines have been found to inhibit HIV transcription by targeting the NF-kappaB and Sp1 transcription factors. scilit.com

Anti-H5N1 Activity Research into quinoline derivatives against the H5N1 influenza virus is less extensive but has yielded some positive indicators. A study on substituted 8-hydroxyquinoline derivatives found that antiviral activity was positively correlated with the lipophilicity and electron-withdrawing properties of substituents on the anilide ring. researchgate.net Di- and tri-substituted chloro derivatives, in particular, showed high inhibition of H5N1 growth with low cytotoxicity. researchgate.net However, another study found that the quinoline alkaloid quinine (B1679958) sulphate did not exhibit anti-influenza activity against H5N1. nih.gov While there is potential, more research is needed to establish the efficacy of this compound derivatives specifically against H5N1.

Antiparasitic and Insecticidal Activity

Quinoline derivatives have demonstrated significant potential as antiparasitic and insecticidal agents, targeting a range of organisms from protozoa to insects.

In the realm of insect control, a pyrimido[2,1-b]quinazoline derivative was synthesized and showed potent larvicidal properties against Anopheles arabiensis, a major malaria vector in Africa. mdpi.com The compound achieved 100% mortality in larvicide assays, marking it as a promising candidate for further development in mosquito control. mdpi.com Another line of research involves quinolinomatrine derivatives, which are synthesized from the natural alkaloid matrine. One such derivative, 21-chloroquinolinomatrine, exhibited good insecticidal activity against the crop pest Mythimna separata and acaricidal (mite-killing) activity against Tetranychus cinnabarinus.

Beyond insects, quinoline derivatives have been tested against other parasites. Certain 4-hydroxy-1H-quinolin-2-one derivatives have shown anticoccidial activity against Eimeria tenella, a protozoan parasite that affects poultry.

Table 4: Antiparasitic and Insecticidal Activity of Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism | Activity | Source(s) |

|---|---|---|---|

| Pyrimido[2,1-b]quinazoline derivative | Anopheles arabiensis (mosquito) | 100% larvicidal mortality | mdpi.com |

| Quinolinomatrine derivative | Mythimna separata (insect), Tetranychus cinnabarinus (mite) | Good insecticidal and acaricidal activity | |

| 4-Hydroxy-1H-quinolin-2-one derivative | Eimeria tenella (protozoan) | Anticoccidial activity | |

| Fraxinellone-quinoline derivative | Mythimna separata (insect) | Promising insecticidal activity |

Anticancer Research

The quinoline scaffold is a privileged structure in the design of anticancer agents. Research has explored various derivatives of this compound for their potential to inhibit cancer cell growth through diverse mechanisms.

One strategy involves the dual targeting of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often overexpressed in cancer. A series of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives were designed as dual EGFR/HER2 inhibitors. scilit.com One compound in this series, 6d, showed antiproliferative activity against SK-BR-3 breast cancer cells that was more than double that of the reference drug neratinib. scilit.com This compound was also found to induce apoptosis and arrest the cell cycle in the S phase. scilit.com

Other research has focused on modified 4-hydroxyquinolone analogues. nih.gov When tested against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, one derivative (compound 3g) exhibited the most promising IC₅₀ values among the tested compounds. nih.gov

Another novel scaffold, based on 3-((4-hydroxyphenyl)amino)propanoic acid, has been explored for both anticancer and antioxidant properties. Several derivatives from this series were found to reduce the viability of A549 lung cancer cells by 50% and suppress their migration in vitro, while showing favorable cytotoxicity profiles against noncancerous cells.

Table 5: Anticancer Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line(s) | Mechanism/Key Finding | Source(s) |

|---|---|---|---|

| 4-Anilinoquinoline-3-carbonitrile | SK-BR-3 (breast), A431 (skin) | Dual EGFR/HER2 inhibitor, potent antiproliferative activity | scilit.com |

| Modified 4-Hydroxyquinolone | HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast) | Promising IC₅₀ values for compound 3g | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | A549 (lung) | Reduced cell viability and migration, also antioxidant |

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Research into the pharmacological potential of this compound and its derivatives has revealed significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. These compounds, belonging to the broader class of quinolines, are of interest for their potential in developing new anticancer agents. dut.ac.zaresearchgate.net The core quinoline structure is a versatile scaffold that allows for synthetic modifications, leading to derivatives with enhanced biological activity. dut.ac.za

Breast Cancer (e.g., MCF-7)

Derivatives of quinoline have demonstrated notable cytotoxic effects against the MCF-7 human breast cancer cell line. A series of 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives were synthesized and evaluated for their activity against MCF-7 cells. nih.gov Several of these compounds exhibited potent cytotoxicity, with some showing lower IC50 values than the standard drug Staurosporine. nih.gov For instance, compounds 4b and 4j from this series were particularly effective. nih.gov Further investigation into compound 4j revealed that it could induce apoptosis and cause cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov

Another study focused on tetrahydroquinoline derivatives, JS-56 and JS-92 , which induced cytotoxicity in MCF-7 cells in a dose-dependent manner. scielo.org The IC50 values were determined to be 9.74 μM for JS-56 and 5.03 μM for JS-92. scielo.org Research on a synthesized tetrahydrobenzo[h]quinoline derivative showed it could reduce MCF-7 cell growth by 50% at concentrations of 10 µM and 7.5 µM after 24 and 48 hours, respectively, and induced apoptosis. researchgate.net

Additionally, new 2,4-disubstituted benzo[g]quinoxaline (B1338093) molecules were synthesized and tested on the MCF-7 cell line, with compound 3 showing good cytotoxicity and potent inhibitory activity against topoisomerase IIβ. researchgate.net This compound was also found to induce apoptosis through the activation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl2. researchgate.net

Table 1: Cytotoxic Activity of Quinoline Derivatives on MCF-7 Breast Cancer Cells

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| 4b | 0.002 | nih.gov |

| 4j | 0.003 | nih.gov |

| 4k | 0.004 | nih.gov |

| 4e | 0.004 | nih.gov |

| Staurosporine (Reference) | 0.005 | nih.gov |

| JS-56 | 9.74 | scielo.org |

| JS-92 | 5.03 | scielo.org |

| Tetrahydrobenzo[h]quinoline | 10 (24h), 7.5 (48h) | researchgate.net |

| 4-methylcoumarin (B1582148) derivative 4b | 3.98 | nih.gov |

| 4-methylcoumarin derivative 4c | 7.80 | nih.gov |

| 4-methylcoumarin derivative 4f | 10.94 | nih.gov |

Colon Cancer (e.g., HCT116)

Quinoline derivatives have also been investigated for their antiproliferative effects on colon cancer cells, such as the HCT116 line. A study on tetrahydroquinolinone derivatives identified 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) as having potent cytotoxicity against HCT-116 cells. mostwiedzy.pl This compound was found to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death. mostwiedzy.pl

In a different study, a series of quinoline-carboxamide derivatives were evaluated, and compounds 3e, 4b, 11b, and 13d showed promising anticancer activity against HCT-116 cells. researchgate.net Another investigation of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives found that 6-chloro analogues were the most active against HCT-116 cells. nih.gov Furthermore, novel 4-imidazolidinone derivatives were shown to inhibit the growth of HCT116 tumor cells. mdpi.com

Table 2: Antiproliferative Activity of Quinoline Derivatives on HCT116 Colon Cancer Cells

| Compound Class | Specific Findings | Reference |

|---|---|---|

| Tetrahydroquinolinone derivatives | Compound 4a exhibited potent cytotoxicity. | mostwiedzy.pl |

| Quinoline-carboxamide derivatives | Compounds 3e, 4b, 11b, 13d showed good activity. | researchgate.net |

| Halogenated pyrano[3,2-h]quinolone-3-carbonitriles | 6-chloroanalogues were the most active. | nih.gov |

| 4-Imidazolidinone derivatives | Compound 9r induced apoptosis in HCT116 cells. | mdpi.com |

Lung Cancer (e.g., A549)

The A549 human lung carcinoma cell line has been a frequent target for evaluating the cytotoxicity of novel quinoline derivatives. One study synthesized a series of novel poly-functionalised dihydropyridine (B1217469) quinoline derivatives and screened them for their potential activity against A549 cells. dut.ac.za Another study on tetrahydroquinolinone derivatives showed that compound 4a exerted a potent cytotoxic effect on A549 cells, inducing cell cycle arrest at the G2/M phase. mostwiedzy.pl

A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were tested for antiproliferative activity, with compounds 3f-j being the most potent derivatives against a panel of cancer cell lines including A549. mdpi.com Specifically, compound 3h was the most potent inhibitor against several molecular targets. mdpi.com The study also found that compounds 3g and 3h function as activators of caspases and can be classified as apoptotic inducers. mdpi.com

Table 3: Cytotoxic Activity of Quinoline Derivatives on A549 Lung Cancer Cells

| Compound/Derivative Class | IC50 / Activity | Reference |

|---|---|---|

| Tetrahydroquinolinone derivative 4a | Potent cytotoxicity, induces G2/M arrest | mostwiedzy.pl |

| Poly-functionalised dihydropyridine quinolines | Screened for potential activity | dut.ac.za |

| Halogenated pyrano[3,2-h]quinolone-3-carbonitriles | 6-chloroanalogues showed the highest activity | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one 3h | GI50 = 22 nM | mdpi.com |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one 3g | GI50 = 26 nM | mdpi.com |